molecular formula C28H26N2O4 B2694296 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1648646-25-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No.: B2694296
CAS No.: 1648646-25-6
M. Wt: 454.526
InChI Key: PYVRVPIFSFPHOZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-2-27(31)29-20-22-10-12-23(13-11-22)28(32)30(16-6-9-21-7-4-3-5-8-21)24-14-15-25-26(19-24)34-18-17-33-25/h2-15,19H,1,16-18,20H2,(H,29,31)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVRVPIFSFPHOZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(C/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a novel derivative of 2,3-dihydro-1,4-benzodioxin, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, particularly in the context of diabetes and neurodegenerative diseases.

Synthesis of the Compound

The synthesis of the target compound involves several steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine . The process typically includes:

  • Formation of Sulfonamide Derivatives : The initial reaction involves treating 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to produce sulfonamide intermediates.
  • Substitution Reactions : These intermediates are then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base to yield the desired benzamide derivatives .

The biological activity of This compound has been assessed primarily through its inhibitory effects on specific enzymes relevant to metabolic disorders:

  • α-glucosidase Inhibition : This compound has shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were reported at approximately 81.12 μM , indicating potential as an anti-diabetic agent .
  • Acetylcholinesterase Inhibition : The compound's structural analogs have also been evaluated for their effects on acetylcholinesterase, which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .

Anti-Diabetic Potential

A study synthesized various derivatives from the parent compound and evaluated their anti-diabetic properties through enzyme inhibition assays. The results indicated that while most compounds exhibited weak to moderate inhibitory activities against α-glucosidase, some showed promising potential for further development as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Neuroprotective Effects

Another area of research focused on the neuroprotective potential of similar benzodioxin derivatives. Compounds derived from this scaffold demonstrated significant inhibition of lipid peroxidation processes in vitro, suggesting protective effects against oxidative stress-related neurodegeneration .

Data Summary

Compound NameIC50 (μM)Target EnzymeActivity Level
Compound A81.12α-glucosidaseModerate
Compound B86.31α-glucosidaseWeak
Compound C<37.38AcetylcholinesteraseSignificant

Scientific Research Applications

Key Steps in Synthesis

  • Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
  • Reagents : 4-methylbenzenesulfonyl chloride and various 2-bromo-N-(un/substituted-phenyl)acetamides.
  • Conditions : Aqueous alkaline medium with Na₂CO₃ to maintain pH during reaction.
  • Final Products : A series of sulfonamide derivatives with potential biological activity.

Enzyme Inhibition

Research indicates that compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) exhibit significant inhibitory effects on key enzymes like α-glucosidase and acetylcholinesterase . These enzymes are critical in the management of diabetes and neurodegenerative diseases.

Antimicrobial Properties

Some derivatives have shown moderate to significant antimicrobial activities. The structure-activity relationship (SAR) studies suggest that lipophilicity plays a crucial role in enhancing antibacterial efficacy .

Anticonvulsant Activity

In preclinical studies, certain derivatives have been evaluated for their anticonvulsant properties using models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Compounds demonstrated promising results with better safety profiles compared to established antiepileptic drugs .

Medicinal Chemistry

The compound's structure allows for modifications that can lead to new drug candidates targeting:

  • Type 2 Diabetes Mellitus : By modulating enzyme activity related to glucose metabolism.
  • Alzheimer's Disease : Through inhibition of acetylcholinesterase, potentially improving cholinergic transmission.

Antimicrobial Agents

Given the promising antimicrobial activity of certain derivatives, further development could lead to new treatments for bacterial infections resistant to current antibiotics.

Anticonvulsant Drugs

The anticonvulsant potential opens avenues for developing new medications for epilepsy and other seizure disorders.

Case Study 1: Synthesis and Evaluation of Benzodioxine Derivatives

A study synthesized a range of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that modifications at the benzodioxin core significantly influenced biological activity .

Case Study 2: Anticonvulsant Screening

Another research effort focused on screening a library of benzodioxine derivatives for anticonvulsant properties. Selected compounds were subjected to various seizure models, revealing several candidates with high efficacy and low toxicity profiles compared to traditional treatments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.